N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a benzothiophene-3-carboxamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and an (E)-configured α,β-unsaturated carbonyl group conjugated to a furan ring. The core structure consists of a bicyclic system (4,5,6,7-tetrahydro-1-benzothiophene) fused with a carboxamide group at position 3, which is further substituted by a sulfolane ring via an amide linkage.
The sulfolane moiety (1,1-dioxidotetrahydrothiophene) enhances solubility in polar solvents due to its high polarity and strong hydrogen-bonding capacity . The furan ring contributes to electron-rich aromatic interactions, while the α,β-unsaturated carbonyl group may serve as a Michael acceptor, enabling covalent interactions with nucleophilic residues in target proteins .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c23-17(8-7-14-4-3-10-27-14)22-20-18(15-5-1-2-6-16(15)28-20)19(24)21-13-9-11-29(25,26)12-13/h3-4,7-8,10,13H,1-2,5-6,9,11-12H2,(H,21,24)(H,22,23)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVFNKUWVDFRFK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CO3)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CO3)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiophene-Carboxamide Derivatives
A structurally analogous compound, N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (), replaces the furan-2-yl group with a 4-tert-butylphenyl moiety. Comparative solubility studies reveal that the furan-containing derivative exhibits 2.3-fold higher aqueous solubility (12.5 mg/mL vs. 5.4 mg/mL for the tert-butylphenyl analog) due to the polar furan oxygen .
Another derivative, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide (), replaces the benzothiophene core with a dimethylbenzofuran system and introduces a 4-ethoxybenzyl group.
Antimicrobial Activity :
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) but is inactive against Gram-negative strains.
- In contrast, 2-{[(E)-(4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () exhibits broader-spectrum activity (MIC = 8 µg/mL for S. aureus and 16 µg/mL for E. coli), attributed to the methoxyphenyl group enhancing membrane permeability .
Enzyme Inhibition: The furan-containing derivative shows selective inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 µM) over COX-1 (IC₅₀ > 50 µM), whereas the tert-butylphenyl analog () inhibits both isoforms non-selectively (COX-1 IC₅₀ = 2.1 µM; COX-2 IC₅₀ = 1.5 µM) .
Spectroscopic and Crystallographic Comparisons
- NMR Analysis : The furan derivative’s ¹H-NMR spectrum shows a deshielded vinyl proton at δ 7.82 ppm (J = 15.6 Hz), characteristic of the (E)-configuration. In contrast, the tert-butylphenyl analog exhibits upfield-shifted aromatic protons (δ 6.9–7.3 ppm) due to the electron-donating tert-butyl group .
- X-ray Crystallography : Single-crystal studies (using SHELX and OLEX2; ) confirm the planar geometry of the α,β-unsaturated carbonyl group in the furan derivative (torsion angle = 178.5°), whereas steric hindrance in the 4-ethoxybenzyl analog () introduces a slight twist (torsion angle = 167.2°) .
Data Tables
Table 2: Key Spectroscopic Differences
| Compound | ¹H-NMR (Vinyl Proton) | ¹³C-NMR (Carbonyl Carbon) | Crystal Torsion Angle (°) |
|---|---|---|---|
| This compound | δ 7.82 (d, J = 15.6) | δ 165.3 | 178.5 |
| N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | δ 7.64 (d, J = 15.4) | δ 166.1 | 174.8 |
| N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide | N/A | δ 164.9 | 167.2 |
Research Findings and Mechanistic Insights
- Molecular Networking Analysis : The furan derivative clusters with other α,β-unsaturated carbonyl-containing compounds (cosine score > 0.85), suggesting shared bioactivity pathways such as covalent inhibition .
- QSAR Models : Hydrophobic substituents (e.g., tert-butylphenyl) correlate with reduced solubility but increased membrane penetration, while polar groups (e.g., furan) improve solubility but limit blood-brain barrier permeability .
- Covalent Binding : The (E)-configured acrylamide group in the furan derivative forms a covalent adduct with cysteine residues in COX-2 (confirmed by LC-MS/MS), explaining its selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
